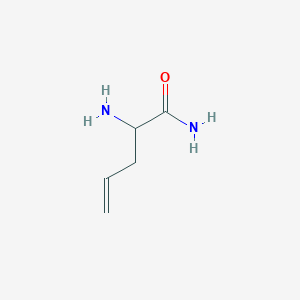
2-Aminopent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopent-4-enamide is an organic compound with the molecular formula C₅H₁₀N₂O It is a member of the enamide family, characterized by the presence of an amine group attached to a carbon-carbon double bond conjugated with an amide group
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: A novel one-step N-dehydrogenation of amides to enamides can be achieved using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Selective Desaturation of Amides: An iron-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides.
Industrial Production Methods:
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Enamides can be reduced to their corresponding amines using hydrosilylation or hydrogenation methods.
Substitution: Enamides can participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-rich nature of the double bond.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Hydrosilylation reagents like triethoxysilane or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxidized enamides or imides.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Aplicaciones Científicas De Investigación
2-Aminopent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Aminopent-4-enamide involves its interaction with molecular targets through its amine and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific reaction conditions and targets involved. The compound’s reactivity is influenced by the electron-rich nature of the double bond and the presence of the amine group, which can participate in various chemical transformations .
Comparación Con Compuestos Similares
2-Aminopent-4-ynamide: Similar in structure but contains a triple bond instead of a double bond.
2-Aminobut-3-enamide: Similar but with a shorter carbon chain.
2-Aminohex-5-enamide: Similar but with a longer carbon chain.
Uniqueness: 2-Aminopent-4-enamide is unique due to its specific carbon chain length and the presence of both an amine and an amide group conjugated with a double bond. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-aminopent-4-enamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H2,7,8) |
Clave InChI |
MHCFJYPAEKWGBR-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


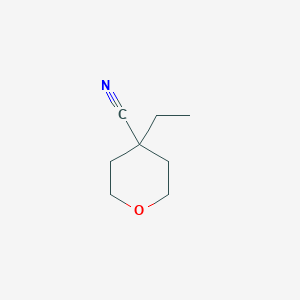
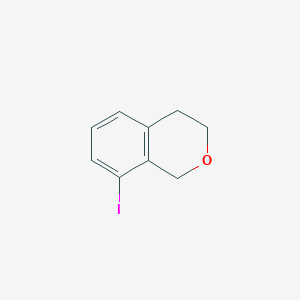
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
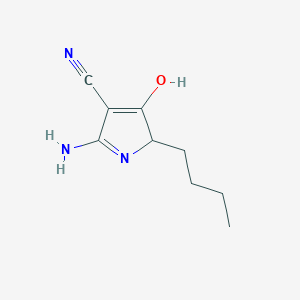


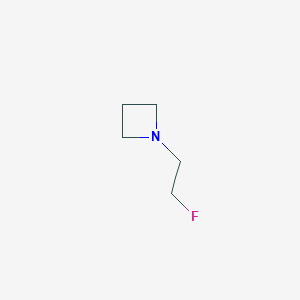
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)

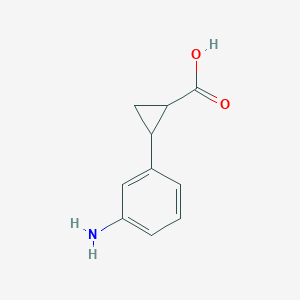
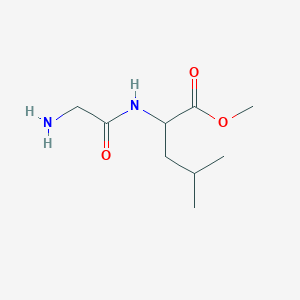
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
